4-Chloro-3,3-dimethylbutan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3,3-dimethylbutan-2-one can be synthesized through several methods:
Chlorination of Pinacolone: One common method involves the chlorination of pinacolone (3,3-dimethylbutan-2-one) using chlorine gas in the presence of a catalyst such as aluminum chloride.
Reaction with Thionyl Chloride: Another method involves the reaction of pinacolone with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced to 3,3-dimethylbutan-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation of this compound can yield various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 4-hydroxy-3,3-dimethylbutan-2-one, 4-amino-3,3-dimethylbutan-2-one, etc.
Reduction: 3,3-Dimethylbutan-2-one (pinacolone).
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Chloro-3,3-dimethylbutan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is utilized in the preparation of specialty polymers and materials with unique properties.
Chemical Biology: Researchers use it to study enzyme mechanisms and metabolic pathways involving chlorinated ketones.
Mechanism of Action
The mechanism of action of 4-Chloro-3,3-dimethylbutan-2-one involves its reactivity as a chlorinated ketone. The chlorine atom makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing/oxidizing agent used.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutan-2-one (Pinacolone): The non-chlorinated analog of 4-Chloro-3,3-dimethylbutan-2-one.
4-Bromo-3,3-dimethylbutan-2-one: A brominated analog with similar reactivity but different physical properties.
4-Fluoro-3,3-dimethylbutan-2-one: A fluorinated analog with distinct reactivity and applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its non-halogenated and other halogenated analogs. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
Properties
IUPAC Name |
4-chloro-3,3-dimethylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(8)6(2,3)4-7/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQUSIDVGYUBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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